Diethylene glycol adipate

Description

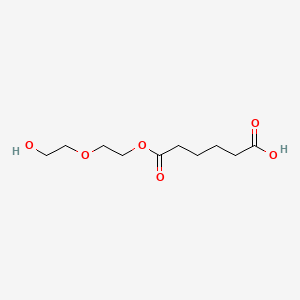

Structure

3D Structure

Properties

IUPAC Name |

6-[2-(2-hydroxyethoxy)ethoxy]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c11-5-6-15-7-8-16-10(14)4-2-1-3-9(12)13/h11H,1-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATDEVCTYREDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)OCCOCCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017126 | |

| Record name | Diethylene glycol adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58984-19-3, 117197-81-6 | |

| Record name | Hexanedioic acid, ester with 2,2'-oxybis(ethanol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058984193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117197816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanedioic acid, ester with 2,2'-oxybis[ethanol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KE5V549E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethylene glycol adipate synthesis from diethylene glycol and adipic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethylene glycol adipate (B1204190), a biodegradable aliphatic polyester. The document details the underlying chemical principles, experimental protocols, and characterization of this polymer, with a focus on providing actionable data and methodologies for professionals in research and development.

Introduction

Diethylene glycol adipate is a versatile polymer synthesized through the polycondensation of diethylene glycol and adipic acid. Its biodegradability and plasticizing properties make it a subject of interest in various fields, including drug delivery systems, biodegradable packaging, and as a toughening agent for other polymers. This guide will explore the synthesis of this polymer, focusing on the chemical reaction, experimental procedures, and analytical characterization.

Chemical Synthesis Pathway

The synthesis of this compound is a polyesterification reaction, a type of condensation polymerization. In this reaction, the hydroxyl groups (-OH) of diethylene glycol react with the carboxylic acid groups (-COOH) of adipic acid to form ester linkages, with the elimination of water as a byproduct. The reaction is typically carried out at elevated temperatures and often in the presence of a catalyst to increase the reaction rate. The removal of water is crucial to drive the equilibrium towards the formation of high molecular weight polymer chains.

Experimental Protocols

The synthesis of this compound can be achieved through several methods, primarily differing in the use of catalysts and reaction conditions. Below are two detailed experimental protocols.

Catalyst-Free Melt Polycondensation

This method relies on high temperatures to drive the reaction without the need for a catalyst, which can be advantageous for applications where catalyst residues are a concern.

Materials:

-

Adipic acid

-

Diethylene glycol

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Distillation apparatus

-

Heating mantle with temperature controller

-

Nitrogen inlet

Procedure:

-

An equimolar ratio of adipic acid and diethylene glycol is added to the three-necked flask.

-

The flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation apparatus to remove the water byproduct.

-

The reaction mixture is heated to 150°C under a slow stream of nitrogen while stirring.

-

The temperature is maintained for approximately 2 hours to initiate the esterification and remove the bulk of the water.

-

The temperature is then gradually increased to 180-200°C to facilitate the polycondensation and increase the molecular weight of the polymer.

-

The reaction is continued for several hours until the desired viscosity or molecular weight is achieved, as indicated by the cessation of water distillation.

-

The resulting this compound is then cooled to room temperature.

Catalyzed Polycondensation using p-Toluenesulfonic Acid (p-TSA)

The use of an acid catalyst like p-TSA can significantly reduce the reaction time and temperature required for polymerization.

Materials:

-

Adipic acid (e.g., 44.4 g, 0.3 mol)

-

Diethylene glycol (e.g., 10.6 g, 0.1 mol)

-

1,4-Butanediol (e.g., 18 g, 0.2 mol) - Note: This example from the literature is for a copolyester, but the principle applies. For the homopolymer, the full molar equivalent of diethylene glycol would be used.

-

p-Toluenesulfonic acid (p-TSA) (e.g., 0.1 g)[1]

-

Reaction apparatus as described in section 3.1.

Procedure:

-

Adipic acid, diethylene glycol, and p-TSA are charged into the reaction flask.[1]

-

The mixture is heated to 170-180°C with constant stirring under a nitrogen atmosphere.[1]

-

The reaction is allowed to proceed for approximately 6 hours, during which the water of condensation is continuously removed via the distillation apparatus.[1]

-

After the reaction is complete, the polymer is cooled. For purification, the product can be dissolved in a suitable solvent and precipitated in a non-solvent to remove the catalyst and unreacted monomers.

Reaction Parameters and Product Characteristics

The properties of the synthesized this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various synthesis approaches.

Table 1: Reaction Conditions for this compound Synthesis

| Catalyst | Catalyst Conc. (wt%) | Temperature (°C) | Time (h) | Molar Ratio (DEG:AA) |

| None | - | 150-200 | >4 | 1:1 |

| p-TSA | ~0.15 | 170-180 | 6 | 1:1 (in copolymer)[1] |

| SnCl₂ | 0.3 | Not specified | Not specified | 1:1 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Weight ( g/mol ) | 3715 | Not specified (with 0.3% SnCl₂) |

| Glass Transition Temp. (Tg) | ~ -51.4 °C | DSC |

| Appearance | Viscous liquid to waxy solid | Visual |

Experimental and Analytical Workflow

A typical workflow for the synthesis and characterization of this compound is depicted below. This process ensures the successful synthesis of the polymer and the verification of its key properties.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized polymer.

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic peaks for the different types of protons in the repeating unit. The protons of the diethylene glycol moiety will appear as multiplets in the range of 3.6-4.2 ppm. The protons of the adipic acid moiety will be observed as multiplets around 1.6-1.7 ppm (for the central methylenes) and 2.3-2.4 ppm (for the methylenes adjacent to the carbonyl group).

-

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. The carbonyl carbons of the ester groups are expected to resonate around 173 ppm. The carbons of the diethylene glycol unit will appear in the range of 60-70 ppm, while the carbons of the adipic acid unit will be found between 24-34 ppm.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg). For this compound, a low Tg of approximately -51.4°C is characteristic, indicating its amorphous and flexible nature at room temperature.

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition profile of the polymer. The analysis involves heating the sample at a constant rate and monitoring the weight loss as a function of temperature. This data is critical for understanding the processing window and thermal limitations of the material.

Conclusion

This guide has provided a detailed overview of the synthesis of this compound from diethylene glycol and adipic acid. By following the outlined experimental protocols and utilizing the described characterization techniques, researchers can successfully synthesize and verify the properties of this biodegradable polyester. The provided data tables and workflow diagrams serve as a practical resource for the planning and execution of these experiments in a laboratory setting. The versatility of this polymer suggests its potential for further exploration in various scientific and industrial applications.

References

Poly(diethylene glycol adipate) chemical structure and properties

An In-depth Technical Guide to Poly(diethylene glycol adipate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of poly(this compound) (PDGA). The information is tailored for professionals in research, science, and drug development, with a focus on data presentation, experimental protocols, and visual representations of core concepts.

Chemical Structure

Poly(this compound) is an aliphatic polyester (B1180765) synthesized from the polycondensation of two primary monomers: diethylene glycol and adipic acid.[1][2] The resulting polymer is characterized by repeating ester linkages in its backbone.[3] The molecular formula for the repeating unit of PDGA is [OCH2CH2OCH2CH2O2C(CH2)4CO]n.[4]

The structure consists of a flexible ether linkage from the diethylene glycol monomer, which contributes to the polymer's low glass transition temperature and amorphous nature.[3] The adipate (B1204190) unit provides the ester groups that are susceptible to hydrolysis, rendering the polymer biodegradable.[5]

References

In-Depth Technical Guide to Poly(vinyl ether-co-maleic anhydride) Copolymers for Pharmaceutical Research and Development

CAS Number: 9010-89-3 (and related)

Introduction

Poly(vinyl ether-co-maleic anhydride) (PVM/MA) copolymers, identified primarily by CAS number 9011-16-9 for the methyl vinyl ether variant, are a versatile class of synthetic polymers with significant applications in the pharmaceutical and drug development sectors.[1][2] These copolymers are formed from the polymerization of a vinyl ether (most commonly methyl or ethyl vinyl ether) with maleic anhydride (B1165640).[1][2] The inherent properties of PVM/MA, such as its strong bioadhesion, film-forming capabilities, and pH-dependent solubility, make it an invaluable excipient in the formulation of a wide range of drug delivery systems.[2][3] This technical guide provides a comprehensive overview of the properties, applications, and key experimental methodologies associated with PVM/MA copolymers for researchers, scientists, and drug development professionals.

Core Properties of PVM/MA Copolymers

The properties of PVM/MA copolymers can be tailored by varying the alkyl group of the vinyl ether, the molecular weight, and the degree of esterification or salt formation of the maleic anhydride units.[4] This versatility allows for the development of polymers with a wide range of characteristics suitable for specific applications.

Chemical and Physical Properties

The following tables summarize the key quantitative data for PVM/MA copolymers, with a focus on grades relevant to pharmaceutical applications.

| Property | Value | References |

| Synonyms | PVM/MA Copolymer, Gantrez™ AN, Poly(methyl vinyl ether-alt-maleic anhydride) | [5][6] |

| Appearance | White to off-white, free-flowing powder | [5][7] |

| Molecular Formula | (C4H2O3・C3H6O)n | [6] |

| Repeating Unit Weight | 156.14 g/mol | [6] |

| Property | Gantrez™ AN-169 | Other Grades/General Info | References |

| Molecular Weight (Mw) | 1,980,000 g/mol | 74,000 - 1,500,000 g/mol | [4][8] |

| Specific Viscosity (1% in MEK) | 2.6 - 3.5 | 0.1 - 4.0 | [6][7] |

| Glass Transition Temp. (Tg) | 154 °C | Not specified | [8] |

| Melting Point | Not specified | >300 °C | [6] |

| Acid Number | 695 | 592 - 601 | [4][8] |

| Loss on Drying | Not specified | ≤2% | [7] |

| Active Content | Not specified | ≥98% | [7] |

Solubility Profile

| Solvent | Solubility | Notes | References |

| Water | Insoluble (as anhydride) | Hydrolyzes to form a water-soluble free acid (Gantrez™ S series) | [5][9] |

| Alcohols (e.g., Ethanol) | Soluble | Forms partial esters | [5][10] |

| Ketones (e.g., Acetone (B3395972), MEK) | Soluble | [5] | |

| Esters (lower aliphatic) | Soluble | [5] | |

| Aldehydes | Soluble | [5] | |

| Lactams | Soluble | [5] | |

| Aliphatic/Aromatic Hydrocarbons | Insoluble | [5] | |

| Halogenated Solvents | Insoluble | [5] |

Applications in Drug Development

The unique properties of PVM/MA copolymers have led to their widespread use in various pharmaceutical formulations.

-

Bioadhesion/Mucoadhesion: The carboxylic acid groups formed upon hydrolysis of the maleic anhydride units can form strong hydrogen bonds with mucosal surfaces.[11] This property is leveraged in oral care products to retain active ingredients, in denture adhesives, and for mucoadhesive drug delivery systems to prolong contact time at the site of absorption.[2][3]

-

Controlled and Sustained Release: PVM/MA copolymers can be used to formulate matrix tablets and microparticles for the controlled and sustained release of drugs.[2][12] The rate of drug release can be modulated by the polymer's molecular weight, concentration, and the formulation's overall composition.[12]

-

Film Forming: These copolymers form transparent and tack-free films, a property utilized in transdermal patches and coatings for tablets and other dosage forms.[11][13]

-

Nanoparticle-Based Drug Delivery: PVM/MA is an excellent material for preparing nanoparticles for targeted drug delivery.[5][11] These nanoparticles can encapsulate both hydrophilic and lipophilic drugs, and their surface can be modified to enhance targeting and biocompatibility.[5]

-

Stabilizers and Thickeners: In liquid and semi-solid formulations, PVM/MA copolymers can function as viscosity modifiers and stabilizers for emulsions and suspensions.[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving PVM/MA copolymers.

Synthesis of PVM/MA Copolymer via Solution Radical Polymerization

This protocol describes a general method for synthesizing a PVM/MA alternating copolymer.[1]

Materials:

-

Methyl vinyl ether (MVE)

-

Maleic anhydride (MA)

-

Ethyl acetate

-

Initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Nitrogen gas supply

-

Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

-

In a reaction vessel, dissolve a specific molar ratio of maleic anhydride in a mixture of cyclohexane and ethyl acetate.

-

Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

-

Under a nitrogen atmosphere, add the desired amount of methyl vinyl ether and the initiator (AIBN).

-

Heat the reaction mixture to 70-80°C with continuous stirring.

-

Maintain the reaction at this temperature for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature. The copolymer will precipitate out of the solution.

-

Filter the precipitate and wash it with fresh solvent (e.g., cyclohexane) to remove any unreacted monomers.

-

Dry the resulting PVM/MA copolymer in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

Characterization:

-

Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to confirm the alternating copolymer structure.[1]

-

Molecular Weight: Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and polydispersity index.[1]

-

Purity: The yield can be calculated gravimetrically.[1]

Preparation of PVM/MA Nanoparticles by Solvent Displacement

This method is commonly used to prepare drug-loaded PVM/MA nanoparticles.[5]

Materials:

-

PVM/MA copolymer

-

Acetone

-

Deionized water

-

Active Pharmaceutical Ingredient (API) - optional

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve a specific amount of PVM/MA copolymer (and the API, if applicable) in acetone to form the organic phase.

-

Prepare an aqueous phase, which can be deionized water or a mixture of ethanol and water.

-

Under continuous magnetic stirring, slowly inject the organic phase into the aqueous phase.

-

The rapid diffusion of acetone into the aqueous phase causes the polymer to precipitate, forming nanoparticles.

-

Continue stirring for a specified period to allow for nanoparticle stabilization.

-

Remove the organic solvents (acetone and ethanol) using a rotary evaporator under reduced pressure.

-

The resulting aqueous suspension contains the PVM/MA nanoparticles.

Characterization:

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[14][15]

-

Zeta Potential: Determined using Electrophoretic Light Scattering (ELS) to assess the surface charge and stability of the nanoparticle suspension.[14][16]

-

Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[11]

-

Drug Encapsulation Efficiency: If a drug is loaded, the amount of encapsulated drug is determined by separating the nanoparticles from the aqueous phase (e.g., by ultracentrifugation) and quantifying the free drug in the supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

In Vitro Drug Release Study using the Dialysis Bag Method

This protocol is used to evaluate the release profile of a drug from PVM/MA microparticles or nanoparticles.[10]

Materials:

-

Drug-loaded PVM/MA nanoparticles/microparticles

-

Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

-

Release medium (e.g., phosphate-buffered saline, pH 7.4)

-

Beaker or vessel

-

Magnetic stirrer or shaking water bath

-

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Disperse a known amount of the drug-loaded formulation in a small volume of the release medium.

-

Transfer this dispersion into a dialysis bag and securely seal both ends.

-

Place the dialysis bag in a larger vessel containing a known volume of the release medium, maintained at 37°C with constant stirring. This ensures sink conditions.

-

At predetermined time intervals, withdraw a sample of the release medium from the external vessel.

-

Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.

-

Analyze the collected samples for drug concentration using a validated analytical method.

-

Calculate the cumulative percentage of drug released over time.

Measurement of Bioadhesion using a Texture Analyzer

This method quantifies the force of adhesion between a PVM/MA-based formulation and a mucosal tissue.[4][13]

Materials:

-

PVM/MA-based formulation (e.g., gel, tablet, or film)

-

Texture analyzer equipped with a mucoadhesion test rig

-

Mucosal tissue (e.g., porcine buccal or intestinal mucosa)

-

Physiological buffer (e.g., simulated intestinal fluid)

-

Cyanoacrylate adhesive or double-sided tape

Procedure:

-

Mount the mucosal tissue onto the lower platform of the test rig. The tissue should be kept moist with the physiological buffer.

-

Attach the PVM/MA formulation to the upper probe of the texture analyzer using a suitable adhesive.

-

Lower the probe at a defined speed until the formulation comes into contact with the mucosal tissue.

-

Apply a specific contact force for a predetermined period to ensure intimate contact.

-

Raise the probe at a constant speed, measuring the force required to detach the formulation from the mucosa.

-

The data is recorded as a force-distance curve. The peak force represents the maximum force of detachment (a measure of bioadhesive strength), and the area under the curve represents the total work of adhesion.

Visualizations

Logical Relationships

Caption: Structure-Property-Application relationship of PVM/MA copolymers.

Experimental Workflows

Caption: Workflow for PVM/MA nanoparticle preparation.

Caption: Workflow for bioadhesion testing with a texture analyzer.

Conclusion

Poly(vinyl ether-co-maleic anhydride) copolymers are highly functional polymers with a well-established safety profile, making them ideal candidates for a variety of pharmaceutical applications. Their tunable properties, particularly their bioadhesiveness and film-forming capabilities, offer significant advantages in the development of advanced drug delivery systems. This guide provides a foundational understanding of PVM/MA copolymers, equipping researchers and drug development professionals with the necessary knowledge to effectively utilize these versatile polymers in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pegylated nanoparticles based on poly(methyl vinyl ether-co-maleic anhydride): preparation and evaluation of their bioadhesive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Poly( methyl vinyl ether/maleic anhydride) copolymer (AP series) [xinjingchem.com]

- 7. Stable Micro Systems will no longer be posting to this blog, visit our new blog on our main website.: Mucosal Delivery: Measuring Product Texture [textureanalysisprofessionals.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. mdpi.com [mdpi.com]

- 11. stablemicrosystems.com [stablemicrosystems.com]

- 12. researchgate.net [researchgate.net]

- 13. Progress in nanoparticles characterization: Sizing and zeta potential measurement | Semantic Scholar [semanticscholar.org]

- 14. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a dialysis in vitro release method for biodegradable microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 16. stablemicrosystems.com [stablemicrosystems.com]

Diethylene glycol adipate polyester biodegradability mechanism

An In-depth Technical Guide to the Biodegradability Mechanism of Diethylene Glycol Adipate (B1204190) Polyester (B1180765)

Introduction

Diethylene glycol adipate polyester (PDEGA) is a biodegradable aliphatic polyester recognized for its utility in advanced polymer and materials science.[1] It often serves as an effective plasticizer for other biodegradable polymers, such as poly(L-lactide) (PLLA), modifying the material's properties.[1] Understanding the biodegradability of PDEGA is crucial for its application in biomedical fields, such as drug delivery systems, and for assessing its environmental impact.[2][3] This guide provides a detailed overview of the core mechanisms governing PDEGA biodegradation, the factors influencing its degradation rate, and the experimental protocols used for its assessment.

Core Biodegradation Mechanism

The biodegradation of aliphatic polyesters like PDEGA is a multi-step process primarily driven by hydrolysis and subsequent microbial action.[4] The overall mechanism can be divided into two main stages: depolymerization, where the polymer chains are broken down, and mineralization, where the resulting smaller molecules are consumed by microorganisms.[5]

Abiotic and Biotic Depolymerization: Hydrolysis

The initial and rate-limiting step in the degradation of high molecular weight polyesters is the cleavage of the ester bonds within the polymer backbone, a process known as hydrolysis.[5][6] This can be initiated by both non-biological (abiotic) and biological (biotic) factors.

-

Abiotic Hydrolysis : This process involves the chemical reaction of water with the ester linkages, leading to random chain scission.[1] The rate of abiotic hydrolysis is significantly influenced by environmental conditions such as temperature and pH.[1][7] In acidic environments, the ester's carbonyl group is protonated, making it susceptible to nucleophilic attack by water, while in basic conditions, hydroxide (B78521) ions directly attack the carbonyl.[7]

-

Biotic (Enzymatic) Hydrolysis : In biological environments, microorganisms secrete extracellular enzymes, such as lipases and esterases, that catalyze the hydrolysis of ester bonds.[1][8] These enzymes adsorb to the polymer surface and break down the long polymer chains into soluble oligomers and monomers that are small enough to be assimilated by the microbial cells.[8]

This depolymerization process can manifest as either surface erosion , where degradation is confined to the material's surface, or bulk erosion , where water penetrates the entire polymer matrix, causing degradation throughout.[5][9] If the rate of water diffusion into the polymer is faster than the rate of hydrolytic bond cleavage, bulk erosion occurs.[5]

References

- 1. This compound|Biodegradable Polymer for Research [benchchem.com]

- 2. Exploring the enzymatic degradation of poly(glycerol adipate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial and Enzymatic Degradation of Synthetic Plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characterization [mdpi.com]

Solubility of Diethylene Glycol Adipate in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethylene glycol adipate (B1204190) (DEGA), a biodegradable aliphatic polyester (B1180765). Understanding the solubility characteristics of DEGA is crucial for its application in various fields, including its use as a plasticizer, in the formulation of drug delivery systems, and in the development of biodegradable materials.[1] This document compiles available solubility data, details experimental protocols for solubility determination, and presents a visualization of a key degradation pathway relevant to its lifecycle.

Introduction to Diethylene Glycol Adipate

This compound is an aliphatic polyester synthesized from the polycondensation of diethylene glycol and adipic acid.[1][2] It is recognized for its biodegradability, flexibility, and low glass transition temperature, making it a valuable component in advanced polymer and materials science research.[1] Its primary applications include serving as an efficient plasticizer for other biodegradable polymers, such as poly(L-lactide) (PLLA), where it enhances mechanical properties like elongation at break and impact strength.[1]

The principle of "like dissolves like" is fundamental to understanding polymer solubility. The dissolution process involves the diffusion of solvent molecules into the polymer matrix, causing it to swell, followed by the disentanglement and dispersion of the polymer chains into the solvent. The solubility of a polymer like DEGA is influenced by several factors including its chemical structure (the polarity of ester groups versus the nonpolar hydrocarbon segments), molecular weight, and the degree of crystallinity.[3]

Solubility Data

While extensive quantitative solubility data for this compound is not widely published in a consolidated format, a qualitative understanding can be derived from available literature on DEGA and similar aliphatic polyesters. The following table summarizes the known solubility of this compound and related adipate polyesters in a range of common organic solvents. It is important to note that solubility can be dependent on the specific molecular weight of the polymer and the temperature of the solvent.

| Solvent Class | Solvent | This compound (DEGA) & Related Adipate Polyesters |

| Alcohols | Methanol | Soluble (for related polyesters)[4][5] |

| Ethanol | Soluble (for related polyesters)[5] | |

| Ketones | Acetone (B3395972) | Soluble (for related polyesters)[5] |

| Methyl Ethyl Ketone (MEK) | Likely Soluble (based on acetone solubility) | |

| Esters | Ethyl Acetate | Likely Soluble (esters are good solvents for acrylate (B77674) esters)[6] |

| Ethers | Diethyl Ether | Insoluble (for polyethylene (B3416737) glycols)[4] |

| Tetrahydrofuran (THF) | Soluble (for adipate polyesters)[3][5] | |

| Chlorinated Hydrocarbons | Dichloromethane (DCM) | Soluble (for polyethylene glycols)[4] |

| Chloroform | Soluble (for related polyesters)[4][5] | |

| Aromatic Hydrocarbons | Toluene | Likely Soluble (aromatic hydrocarbons are good solvents for acrylate esters)[6] |

| Benzene | Soluble (for related polyesters)[4] | |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble (for adipate polyesters)[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble upon heating (for some aliphatic-aromatic polyesters)[3] | |

| Water | A low-molecular-weight version, poly(ethylene glycol) (200) adipate, is described as water-soluble.[7] |

Experimental Protocols for Solubility Determination

For precise quantitative determination of the solubility of a specific this compound sample, the following experimental protocols, adapted from established methodologies for polymer solubility, can be employed.

Gravimetric Method for Quantitative Solubility Determination

This method provides a direct measure of the mass of polymer that can be dissolved in a specific volume of solvent.

Materials:

-

This compound (DEGA) sample

-

Selected organic solvents

-

Analytical balance

-

Vials with sealed caps

-

Constant temperature shaker or water bath

-

Micropipette or syringe

-

Pre-weighed, dry containers (e.g., aluminum pans)

-

Vacuum oven

Procedure:

-

Sample Preparation: An excess amount of the DEGA sample is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature shaker or water bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the vials are left undisturbed to allow any undissolved polymer to settle.

-

Sample Withdrawal: A known volume of the clear supernatant (the saturated polymer solution) is carefully withdrawn using a micropipette or syringe, ensuring no solid particles are transferred.

-

Solvent Evaporation: The withdrawn solution is transferred to a pre-weighed, dry container. The solvent is then evaporated under controlled conditions in a vacuum oven at a temperature below the degradation temperature of DEGA until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dried polymer divided by the volume of the solvent withdrawn. The results are typically expressed in g/L or mg/mL.

Visual Assessment for Qualitative Solubility

This is a simpler, more rapid method to determine if a polymer is soluble, partially soluble/swells, or insoluble in a given solvent.

Materials:

-

This compound (DEGA) sample

-

Selected organic solvents

-

Test tubes or small vials

-

Vortex mixer or shaker

Procedure:

-

Sample Addition: A small, pre-weighed amount of DEGA (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or shaker for a set period (e.g., several hours) at a controlled temperature.

-

Observation: The mixture is then visually inspected. The solubility is categorized as:

-

Soluble: The polymer completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble/Swelling: The polymer swells but does not fully dissolve, or a cloudy or heterogeneous mixture is formed.

-

Insoluble: The polymer remains as a distinct, undissolved solid.

-

Visualization of Key Pathways

Synthesis of this compound

The synthesis of this compound is a polycondensation reaction. This process can be visualized to understand the formation of the polymer chain.

Caption: Synthesis of this compound

Enzymatic Degradation Pathway of Aliphatic Polyesters

This compound, as an aliphatic polyester, undergoes enzymatic degradation, which is a key aspect of its biodegradability. This pathway is particularly relevant for applications in drug delivery and biodegradable materials. The degradation is primarily mediated by hydrolytic enzymes such as lipases and esterases.

Caption: Enzymatic Degradation of this compound

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents for researchers, scientists, and drug development professionals. While a comprehensive quantitative solubility database is not yet publicly available, the provided qualitative data and experimental protocols offer a strong starting point for formulation and research activities. The visualization of its synthesis and degradation pathways further elucidates the lifecycle of this important biodegradable polymer. Further research to quantify the solubility of DEGA in a wider range of solvents and at various temperatures would be a valuable contribution to the field.

References

- 1. This compound|Biodegradable Polymer for Research [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. polysciences.com [polysciences.com]

An In-depth Technical Guide on the Molecular Weight and Viscosity of Poly(diethylene glycol adipate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical relationship between molecular weight and viscosity for poly(diethylene glycol adipate) (PDEGA), a biodegradable aliphatic polyester (B1180765) of significant interest in various research and development fields, including its use as a plasticizer for biocompatible polymers. This document details the synthesis of PDEGA, the experimental protocols for determining its molecular weight and viscosity, and presents quantitative data to illustrate their interdependence.

Introduction to Poly(this compound) (PDEGA)

Poly(this compound) is synthesized through the polycondensation of diethylene glycol and adipic acid.[1] This process typically involves heating the monomers at elevated temperatures (often between 150°C and 220°C) to facilitate the removal of water as a byproduct, which drives the reaction towards the formation of higher molecular weight polymer chains.[1]

The molecular weight and its distribution are fundamental properties of PDEGA that significantly influence its mechanical, thermal, and rheological characteristics.[1] As with many polymers, a higher molecular weight generally leads to increased viscosity, toughness, and melt strength. The molecular weight of PDEGA is a critical parameter to control, especially when it is used as a plasticizer in polymer blends, such as with poly(lactic acid) (PLA), where it can enhance flexibility and toughness.[2][3]

The Interplay between Molecular Weight and Viscosity

The viscosity of a polymer is a measure of its resistance to flow. For a given polymer-solvent system at a specific temperature, the viscosity is directly related to the size and entanglement of the polymer chains, which are in turn determined by the molecular weight.

Intrinsic Viscosity and the Mark-Houwink-Sakurada Equation

A key parameter for characterizing the viscosity of a polymer in a dilute solution is the intrinsic viscosity ([η]). It represents the contribution of a single polymer molecule to the viscosity of the solution at infinite dilution. The intrinsic viscosity is related to the viscosity-average molecular weight (Mv) by the Mark-Houwink-Sakurada equation:[1]

[η] = K * Mv^a

where K and 'a' are the Mark-Houwink parameters, which are constant for a specific polymer-solvent system at a given temperature. The value of 'a' also provides insight into the conformation of the polymer in solution, with values typically ranging from 0.5 for a tightly coiled polymer in a poor solvent to 2.0 for a rigid, rod-like polymer.[2]

Melt Viscosity

In the molten state, the viscosity of a polymer is also strongly dependent on its molecular weight. Higher molecular weight polymers exhibit greater chain entanglement, leading to a significantly higher melt viscosity. This is a critical consideration in polymer processing techniques such as extrusion and injection molding. The zero-shear viscosity (η₀), which is the viscosity at very low shear rates, is particularly sensitive to changes in molecular weight. For linear flexible polymers, the zero-shear viscosity is proportional to the weight-average molecular weight (Mw) raised to a power of approximately 3.4.

Data Presentation

Table 1: Molecular Weight and Intrinsic Viscosity of Poly(ethylene adipate) (PEA) with a Narrow Molecular Weight Distribution in Tetrahydrofuran (THF) at 298 K

| Sample | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) | Intrinsic Viscosity [η] (dL/g) |

| PEA-N1 | 2,530 | 2,801 | 1.107 | 0.105 |

| PEA-N2 | 3,890 | 4,423 | 1.137 | 0.142 |

| PEA-N3 | 5,760 | 6,733 | 1.169 | 0.195 |

| PEA-N4 | 7,980 | 9,488 | 1.189 | 0.253 |

| PEA-N5 | 9,120 | 11,000 | 1.219 | 0.284 |

Data adapted from a study on poly(ethylene adipate) as a representative example.

Table 2: Molecular Weight and Intrinsic Viscosity of Poly(ethylene adipate) (PEA) with a Broad Molecular Weight Distribution in Tetrahydrofuran (THF) at 298 K

| Sample | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) | Intrinsic Viscosity [η] (dL/g) |

| PEA-B1 | 2,150 | 3,771 | 1.754 | 0.138 |

| PEA-B2 | 3,340 | 6,025 | 1.804 | 0.198 |

| PEA-B3 | 4,870 | 8,940 | 1.836 | 0.269 |

| PEA-B4 | 5,890 | 11,000 | 1.872 | 0.312 |

Data adapted from a study on poly(ethylene adipate) as a representative example.

For poly(this compound), a prepolymer has been reported with a number-average molecular weight (Mn) of 2300 g/mol and a molecular weight distribution (MWD) of 1.5. Additionally, a poly(this compound) based polyester polyol with a molecular weight of approximately 1000 g/mol is commercially available.

Experimental Protocols

Synthesis of Poly(this compound)

A typical laboratory-scale synthesis of PDEGA is achieved through melt polycondensation.

Materials:

-

Diethylene glycol

-

Adipic acid

-

Catalyst (e.g., p-toluenesulfonic acid, titanium-based catalysts)

-

High-vacuum source

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

-

Charge the reaction vessel with equimolar amounts of diethylene glycol and adipic acid.[4]

-

Add a catalytic amount of the chosen catalyst.

-

Heat the mixture under a nitrogen atmosphere with constant stirring. The temperature is typically raised in stages, for example, to 160-180°C, to initiate the esterification reaction and distill off the water produced.[5]

-

After the initial water evolution subsides, gradually apply a vacuum to the system to remove the remaining water and drive the polymerization to a higher molecular weight.

-

Continue the reaction under vacuum at an elevated temperature (e.g., 180-220°C) for several hours. The progress of the reaction can be monitored by measuring the amount of water collected or by analyzing the acid number of the polymer.

-

Once the desired molecular weight is achieved (as indicated by the viscosity of the melt or by preliminary analysis), cool the reactor and collect the polymer.

Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers.[1]

Instrumentation and Conditions (Example for Polyesters):

-

GPC System: Equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.

-

Columns: A set of styrene-divinylbenzene copolymer columns (e.g., two PLgel Mixed B columns) is often suitable for polyesters.

-

Mobile Phase (Eluent): Tetrahydrofuran (THF) or chloroform (B151607) are common solvents for aliphatic polyesters.

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: 30-40°C.

-

Calibration: Polystyrene standards of known molecular weights are used to generate a calibration curve.

Procedure:

-

Sample Preparation: Dissolve the PDEGA sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL). Ensure complete dissolution, which may be aided by gentle heating or agitation. Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

-

Calibration: Inject a series of polystyrene standards of narrow molecular weight distribution into the GPC system. Record the elution volume for each standard. Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

-

Sample Analysis: Inject the prepared PDEGA solution into the GPC system.

-

Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the PDEGA sample from its chromatogram.

Determination of Intrinsic Viscosity by Capillary Viscometry

Capillary viscometry is a classical and accessible method for determining the viscosity-average molecular weight of a polymer. The Ubbelohde viscometer is commonly used for this purpose.

Instrumentation and Materials:

-

Ubbelohde capillary viscometer

-

Constant temperature water bath

-

Stopwatch

-

Volumetric flasks and pipettes

-

Solvent (e.g., THF, chloroform)

-

PDEGA sample

Procedure:

-

Solution Preparation: Prepare a stock solution of the PDEGA sample in the chosen solvent at a known concentration (e.g., 1 g/dL). From this stock solution, prepare a series of dilutions (e.g., 0.8, 0.6, 0.4, 0.2 g/dL) in volumetric flasks.

-

Viscometer Setup: Place the Ubbelohde viscometer in the constant temperature water bath and allow it to equilibrate.

-

Solvent Flow Time: Measure the flow time of the pure solvent through the capillary of the viscometer. Repeat this measurement at least three times to ensure reproducibility. The average of these measurements is t₀.

-

Solution Flow Times: For each of the prepared polymer solutions, measure the flow time (t) in the same manner as the pure solvent.

-

Data Analysis:

-

Calculate the relative viscosity (η_rel) for each concentration: η_rel = t / t₀

-

Calculate the specific viscosity (η_sp) for each concentration: η_sp = η_rel - 1

-

Calculate the reduced viscosity (η_red) for each concentration: η_red = η_sp / c (where c is the concentration in g/dL)

-

Calculate the inherent viscosity (η_inh) for each concentration: η_inh = ln(η_rel) / c

-

-

Extrapolation to Zero Concentration: Plot the reduced viscosity and the inherent viscosity against concentration. Extrapolate the two lines to zero concentration. The y-intercept of these plots gives the intrinsic viscosity ([η]).

Mandatory Visualizations

Caption: Synthesis workflow for poly(this compound).

Caption: Experimental workflow for GPC analysis.

Caption: Workflow for determining intrinsic viscosity.

Caption: Relationship between molecular weight and viscosity.

References

Diethylene glycol adipate safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the safety and handling precautions for diethylene glycol adipate (B1204190) (CAS No. 9010-89-3), a polyester (B1180765) commonly used as a plasticizer. Due to a notable lack of specific toxicological data for diethylene glycol adipate itself, this guide employs a component-based safety assessment, focusing on the well-documented toxicological profiles of its constituent monomers: diethylene glycol (DEG) and adipic acid. This approach is in line with safety evaluation strategies for similar polymeric substances where data on the final polymer is limited.

This document summarizes available quantitative data, outlines relevant experimental protocols for safety assessment, and provides clear guidelines for safe handling, storage, and emergency procedures. All quantitative data is presented in structured tables for ease of comparison, and key procedural workflows are visualized using diagrams.

Introduction to this compound

This compound is an aliphatic polyester. It is recognized for its biodegradable properties and its utility as an efficient plasticizer for other biodegradable polymers.[1] Safety Data Sheets for this compound indicate that the compound is not classified as hazardous.[1] However, a thorough understanding of its chemical nature and the safety profiles of its components is essential for safe handling in a laboratory and manufacturing environment.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited. The available information is presented below, along with the properties of its constituent monomers for reference.

| Property | This compound (Polymer) | Diethylene Glycol (Monomer) | Adipic Acid (Monomer) |

| CAS Number | 9010-89-3[2][3][4] | 111-46-6 | 124-04-9 |

| Molecular Formula | [C10H16O6]n | C4H10O3 | C6H10O4 |

| Appearance | - | Colorless, viscous liquid | White crystalline solid |

| Boiling Point | >250°C[5] | 244-245°C | 337.5°C |

| Melting Point | < -25°C[6] | -6.5°C | 152°C |

| Flash Point | >113°C[5] | 138°C (closed cup) | 196°C |

| Density | 1.192 g/mL at 25°C[5] | 1.118 g/cm³ | 1.360 g/cm³ |

| Viscosity | 11,000 cP at 25°C[2] | - | - |

| Glass Transition Temp. | ~ -51.4°C[1] | - | - |

Toxicological Data

As specific toxicological studies on this compound are largely unavailable in public literature, this section presents the toxicological data for its constituent monomers, diethylene glycol and adipic acid. This information provides a basis for assessing the potential hazards associated with the polymer.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| Diethylene Glycol | ||||

| LD50 | Rat | Oral | 15,600 - 30,100 mg/kg | Existing Chemical Hazard Assessment Report |

| LD50 | Mouse | Oral | 13,300 - 28,100 mg/kg | Existing Chemical Hazard Assessment Report |

| LD50 | Rabbit | Dermal | 12,500 - 13,300 mg/kg | Existing Chemical Hazard Assessment Report |

| LC50 (4h) | Rat | Inhalation | >4,600 mg/m³ | Existing Chemical Hazard Assessment Report |

| Adipic Acid | ||||

| LD50 | Rat | Oral | 5,560 mg/kg | Redox Safety Data Sheet |

| LD50 | Mouse | Oral | 1,900 mg/kg | Redox Safety Data Sheet |

| LD50 | Rabbit | Dermal | >7,940 mg/kg | Canada.ca |

| LC50 (4h) | Rat | Inhalation | >7,700 mg/m³ | OECD SIDS for Adipic Acid |

Skin and Eye Irritation

| Endpoint | Species | Result | Reference |

| Diethylene Glycol | |||

| Skin Irritation | Animal studies | Minimal irritation | Existing Chemical Hazard Assessment Report |

| Eye Irritation | Animal studies | Minimal irritation | Existing Chemical Hazard Assessment Report |

| Adipic Acid | |||

| Skin Irritation | Rabbit | Slight irritant | Redox Safety Data Sheet |

| Eye Irritation | Rabbit | Causes serious eye irritation/damage | Canada.ca |

Sensitization

| Substance | Species | Result | Reference |

| Diethylene Glycol | Guinea Pig | Not a sensitizer | Existing Chemical Hazard Assessment Report |

| Adipic Acid | - | Not considered a skin sensitizer | Redox Safety Data Sheet |

Repeated Dose Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

| Endpoint | Diethylene Glycol | Adipic Acid |

| Repeated Dose Toxicity | Mild renal effects observed in animals at high doses. | Low chronic toxicity via oral and inhalation routes. |

| Carcinogenicity | Not considered a primary carcinogen. Bladder tumors in rats at high doses were associated with bladder stones, which may be linked to ethylene (B1197577) glycol impurities in older studies. | Not classified as a carcinogen by IARC or ACGIH. No increased tumor incidence in a 2-year rat study.[2] |

| Mutagenicity/Genotoxicity | Reported to be non-mutagenic in various in vitro assays. | Reported to be non-mutagenic. |

| Reproductive/Developmental Toxicity | Reproductive and developmental effects observed in rodents at high doses. | Not considered a reproductive or developmental toxicant. |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available due to the lack of specific studies. However, standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed. Below are summaries of key protocols relevant to the data presented.

Acute Oral Toxicity (OECD Guideline 423)

This method involves the administration of the test substance by gavage to fasted animals in a sequential process. The starting dose is selected from one of four fixed levels and the outcome (survival or death) determines the next step. The objective is to identify a dose that causes mortality in some animals to estimate the LD50.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

A small amount of the test substance is applied to a shaved patch of skin on a single animal. The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal. The severity of the reactions is scored to determine the irritation potential.

Handling and Precautions

Based on the available Safety Data Sheets for poly[di(ethylene glycol) adipate] and the properties of its components, the following handling precautions are recommended.

Engineering Controls

-

Handle in a well-ventilated place.[5]

-

Ensure safety showers and eyewash stations are readily available.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]

-

Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves.[5]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[5]

Handling and Storage

-

Avoid contact with skin and eyes.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[5]

Accidental Release Measures

-

Evacuate personnel to safe areas.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[5]

-

Collect the spillage and place it in a suitable, closed container for disposal.[5]

-

Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]

Conclusion

While specific toxicological data for this compound is limited, a review of the safety information for its constituent monomers, diethylene glycol and adipic acid, suggests a low order of acute toxicity. The primary hazards are related to the potential for serious eye irritation from adipic acid. By adhering to the recommended handling precautions, including the use of appropriate personal protective equipment and ensuring good ventilation, this compound can be handled safely in a research and development setting. As with any chemical, it is crucial to consult the most current Safety Data Sheet provided by the supplier before use.

References

- 1. This compound|Biodegradable Polymer for Research [benchchem.com]

- 2. POLY[DI(ETHYLENE GLYCOL) ADIPATE] | 9010-89-3 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS Number 9010-89-3 - PCC Group Product Portal [products.pcc.eu]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

In-Depth Technical Guide to the Thermal Properties of Diethylene Glycol Adipate Polyester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of diethylene glycol adipate (B1204190) (DEGA) polyester (B1180765), a biodegradable aliphatic polyester of significant interest in advanced polymer and materials science research. This document details the key thermal characteristics, outlines experimental protocols for their determination, and presents a logical workflow for thermal analysis.

Core Thermal Properties

Diethylene glycol adipate polyester is recognized for its role as an effective plasticizer for other biodegradable polymers, such as poly(L-lactide) (PLLA). Its thermal behavior is a critical aspect of its performance and processing. The key thermal properties are summarized in the table below.

| Thermal Property | Value | Notes |

| Glass Transition Temperature (Tg) | ~ -51.4 °C | This low Tg is characteristic of its amorphous nature and contributes to its plasticizing effect.[1] |

| Melting Temperature (Tm) | Amorphous | As an amorphous polymer, DEGA polyester does not exhibit a sharp melting point. |

| Decomposition Temperature (Td) | Onset ~275 °C | This is a general value for aliphatic polyesters; the degradation involves the random scission of ester linkages.[1] |

Experimental Protocols

The determination of the thermal properties of this compound polyester relies on standard thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

DSC is employed to measure the heat flow associated with transitions in the material as a function of temperature. For an amorphous polymer like DEGA polyester, DSC is crucial for determining the glass transition temperature.

Methodology:

-

Sample Preparation: A small sample of the this compound polyester (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: A DSC instrument is calibrated using high-purity standards (e.g., indium). An empty sealed aluminum pan is used as a reference.

-

Thermal Program:

-

First Heating Scan: The sample is heated from a low temperature (e.g., -100 °C) to a temperature above its expected glass transition (e.g., 50 °C) at a controlled heating rate (e.g., 10 °C/min). This scan erases the sample's prior thermal history.

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature is determined from this second scan.

-

-

Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min).

-

Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve of the second heating scan.

Thermogravimetric Analysis (TGA) for Thermal Decomposition (Td)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of the polymer.

Methodology:

-

Sample Preparation: A small sample of the this compound polyester (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument's microbalance is tared, and the furnace is purged with the desired gas.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

Atmosphere: To study thermal degradation without oxidative effects, the analysis is carried out under an inert nitrogen atmosphere with a constant flow rate (e.g., 20-50 mL/min).

-

Data Analysis:

-

The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Td), which is the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) is often plotted to identify the temperature of the maximum rate of decomposition.

-

Visualizing Experimental Workflows

The logical flow of experiments for characterizing the thermal properties of this compound polyester can be visualized as follows:

This diagram illustrates the parallel pathways for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), from sample preparation to final data interpretation, to fully characterize the thermal properties of this compound polyester.

References

Biocompatibility and Cytotoxicity of Diethylene Glycol Adipate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylene glycol adipate (B1204190) (DEGA), and its polymeric form, poly(diethylene glycol adipate) (PDEGA), are aliphatic polyesters with applications as plasticizers and in the formulation of biodegradable polymers. This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and cytotoxicity of DEGA/PDEGA, drawing upon available data for the polymer, its constituent monomers, and analogous materials. While direct and extensive toxicological data for DEGA/PDEGA is limited, this guide synthesizes existing information to provide a thorough assessment for researchers and developers. In general, aliphatic polyesters are regarded as biocompatible.[1][2] PDEGA is noted in safety data sheets as not being classified as hazardous.[1][3] However, a complete understanding of its biocompatibility profile requires consideration of its degradation products, primarily diethylene glycol (DEG) and adipic acid.[3] The well-documented toxicity of DEG necessitates a thorough evaluation of its potential to leach from the polymer matrix.

Introduction to this compound

This compound is a polyester (B1180765) synthesized from the polycondensation of diethylene glycol and adipic acid.[3] Its polymeric form, PDEGA, is a biodegradable material with a low glass transition temperature, making it suitable as a plasticizer for other biodegradable polymers like poly(L-lactide) (PLLA).[3] Its biodegradability and ability to modify the mechanical properties of other polymers have led to its consideration for use in various applications, including biomedical devices and packaging.[3]

In Vitro Cytotoxicity

General Biocompatibility of Aliphatic Polyesters:

Aliphatic polyesters are a class of polymers widely used in biomedical applications due to their biodegradability and general biocompatibility.[1][4] Studies on various aliphatic polyesters have demonstrated good cell viability and proliferation.[4] For instance, a study on poly(glycerol adipate) (PGA) elastomers, which share the adipate component with DEGA, showed an absence of cytotoxicity and good adherence of embryonic mouse fibroblasts (NIH/3T3).[5] Similarly, poly(propylene fumarate-co-ethylene glycol) hydrogels exhibited slight to moderate cytotoxicity in vitro, with cell viability increasing with a higher polyethylene (B3416737) glycol (PEG) content.[6]

Safety Data Sheet Information:

Safety Data Sheets (SDS) for poly[di(ethylene glycol) adipate] indicate that the substance is not classified as hazardous.[1] The SDS reports no available data for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1] While this suggests a low hazard potential, it also highlights the lack of comprehensive toxicological testing.

Table 1: Summary of Inferred Cytotoxicity Data for this compound and Related Polymers

| Polymer/Compound | Cell Line | Assay | Results | Reference |

| Poly[di(ethylene glycol) adipate] | Not specified | Not specified | Not classified as hazardous | [1] |

| Poly(glycerol adipate-co-ethylene glycol) elastomers | NIH/3T3 fibroblasts | Not specified | No cytotoxicity observed | [5] |

| Poly(propylene fumarate-co-ethylene glycol) hydrogels | Endothelial cells | Cell density/proliferation | 20-86% viability relative to controls | [6] |

Experimental Protocols for Cytotoxicity Assessment

Standardized protocols, primarily from the ISO 10993 series of standards for the biological evaluation of medical devices, are employed to assess the cytotoxicity of polymers.

Elution Test (Extract-Based Assay)

This method, also known as the MEM Elution assay, is commonly used to evaluate the cytotoxic potential of leachable substances from a material.

Protocol:

-

Material Preparation: The test material (DEGA/PDEGA) is incubated in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at a specific surface area to volume ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24-72 hours) at 37°C to create an extract.

-

Cell Culture: A suitable cell line (e.g., L929 fibroblasts, NIH/3T3) is seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Cell Treatment: The culture medium is replaced with the prepared polymer extract. Control wells contain fresh culture medium.

-

Incubation: The cells are incubated with the extract for a specified duration (e.g., 24, 48, or 72 hours).

-

Cytotoxicity Assessment: Cell viability is determined using a quantitative assay such as MTT, MTS, or LDH release assay.

Direct Contact Test

This method assesses the cytotoxic potential of a material when in direct contact with cultured cells.

Protocol:

-

Cell Culture: A monolayer of cells is prepared in a culture dish.

-

Material Application: A sample of the test material (DEGA/PDEGA) is placed directly onto the cell layer.

-

Incubation: The culture is incubated for a defined period (e.g., 24 hours).

-

Microscopic Evaluation: The cells around the material are examined microscopically for signs of cytotoxicity, such as malformation, degeneration, and lysis.

Quantitative Viability Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, this method uses a tetrazolium salt that is reduced by viable cells to a colored formazan product that is soluble in the culture medium.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytoplasmic enzyme LDH from cells with a damaged cell membrane, which is an indicator of cytotoxicity or cytolysis.

Potential for Apoptosis and Necrosis

There are no specific studies investigating the induction of apoptosis or necrosis by this compound. However, understanding these cell death mechanisms is crucial for a complete biocompatibility assessment.

-

Apoptosis is a programmed and controlled form of cell death that is generally non-inflammatory. It can be assessed by methods such as Annexin V staining, caspase activity assays, and TUNEL assays.

-

Necrosis is an uncontrolled form of cell death that results from acute cellular injury and often elicits an inflammatory response. It is typically characterized by cell swelling and lysis.

Future studies on DEGA/PDEGA should include assays to differentiate between these cell death pathways to better understand its cytotoxic potential.

Inflammatory Response

The inflammatory response to an implanted biomaterial is a key aspect of its biocompatibility. While no specific data exists for DEGA/PDEGA, studies on other glycol-based polymers provide some insights. For instance, poly(ethylene glycol) (PEG)-based hydrogels have been shown to elicit a complex inflammatory response in vivo, which can be modulated by the degradation rate of the hydrogel.[7] The in vivo response to poly(propylene fumarate-co-ethylene glycol) hydrogels showed a normal wound healing process with a progressive decrease in leukocyte concentration.[6]

Degradation and Leaching of Diethylene Glycol

A critical consideration for the biocompatibility of poly(this compound) is its degradation into diethylene glycol (DEG) and adipic acid.[3] The thermal degradation of aliphatic polyesters like PDEA typically begins at temperatures around 275°C.[3] Hydrolytic degradation, the cleavage of ester linkages by water, is dependent on factors like pH and temperature.[3]

The toxicity of diethylene glycol is well-established. It is rapidly absorbed orally and can cause acute and chronic effects on the nervous system and kidneys, with lethal doses leading to renal failure.[4] The mechanism of DEG toxicity is believed to be mediated by its metabolite, 2-hydroxyethoxyacetic acid (HEAA).[8]

Therefore, the potential for DEG to leach from the PDEGA polymer matrix is a significant safety concern. The rate of degradation and the subsequent release of DEG would be critical factors in determining the long-term biocompatibility of any device or product containing PDEGA.

Signaling Pathways

There is no direct evidence on the specific signaling pathways affected by this compound. Research on other plasticizers has suggested that they can modulate lipid metabolism pathways through interactions with nuclear receptors like PPARs and RXRs. Given that DEGA is also used as a plasticizer, investigating its potential effects on these pathways would be a relevant area for future research.

Conclusion and Future Directions

The available information suggests that poly(this compound) is likely to have a low level of cytotoxicity, consistent with other biodegradable aliphatic polyesters used in biomedical applications. However, the lack of direct, quantitative toxicological data is a significant knowledge gap. The primary concern for the biocompatibility of DEGA/PDEGA lies in its degradation and the potential release of diethylene glycol, a known toxicant.

Future research should focus on:

-

Quantitative in vitro cytotoxicity studies on various cell lines using standardized assays to determine dose-dependent effects and IC50 values.

-

Investigation of apoptosis and necrosis induction to elucidate the mechanisms of any observed cell death.

-

Assessment of the in vitro and in vivo inflammatory response to PDEGA.

-

Detailed studies on the degradation profile of PDEGA under physiological conditions to quantify the rate of diethylene glycol leaching.

-

Exploration of the potential effects of DEGA/PDEGA on relevant signaling pathways , particularly those involved in metabolic regulation.

A thorough understanding of these aspects is essential for the safe and effective application of this compound in research, drug development, and biomedical devices.

Diagrams

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Surface Modification of Aliphatic Polyester to Enhance Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|Biodegradable Polymer for Research [benchchem.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. researchgate.net [researchgate.net]

- 6. In vitro cytotoxicity and in vivo biocompatibility of poly(propylene fumarate-co-ethylene glycol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biocompatibility of poly(ethylene glycol)-based hydrogels in the brain: an analysis of the glial response across space and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solvent Toxicity – Diethylene Glycol | Solvent Toxicity- Diethylene Glycol [u.osu.edu]

Methodological & Application

Synthesis of Poly(diethylene glycol adipate) via Polycondensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of poly(diethylene glycol adipate) (PDEGA) through a two-stage melt polycondensation reaction. This biodegradable and biocompatible polyester (B1180765) is of significant interest for various applications, including as a plasticizer for other polymers and in the development of drug delivery systems.

Introduction

Poly(this compound) is an aliphatic polyester synthesized from the polycondensation of diethylene glycol and adipic acid.[1][2] The synthesis is typically carried out in a two-stage process: an initial esterification reaction to form oligomers, followed by a polycondensation step at elevated temperatures and under vacuum to increase the polymer's molecular weight by removing the water byproduct.[3] The properties of the resulting polymer, such as molecular weight and polydispersity, are influenced by reaction conditions including temperature, time, catalyst type, and concentration.[4]

Data Presentation

The following table summarizes typical reaction conditions and resulting polymer properties for the synthesis of PDEGA via melt polycondensation.

| Parameter | Value | Reference |

| Reactants | ||

| Adipic Acid | 1.0 mol equivalent | [1] |

| Diethylene Glycol | 1.0 mol equivalent | [1] |

| Catalyst | ||

| p-Toluenesulfonic acid (p-TSA) | ~0.1-0.2% by weight of reactants | [3] |

| Stannous chloride (SnCl₂) | ~0.3% by weight of reactants | [4] |

| Reaction Conditions | ||

| Esterification Temperature | 160 - 180 °C | [3] |

| Polycondensation Temperature | 180 - 220 °C | |

| Vacuum Pressure | 10 - 15 mmHg | |

| Resulting Polymer Properties | ||

| Molecular Weight (Mn) | 2,000 - 4,000 g/mol | |

| Polydispersity Index (PDI) | 1.5 - 2.5 | |

| Acid Value | < 1.0 mg KOH/g |

Experimental Protocols

Materials

-

Adipic Acid (≥99%)

-

Diethylene Glycol (≥99%)

-

p-Toluenesulfonic acid monohydrate (p-TSA) or Stannous chloride (SnCl₂)

-

Chloroform (B151607) (ACS grade)

-

Methanol (B129727) (ACS grade)

-

Nitrogen gas (high purity)

Equipment

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Distillation head with condenser and receiving flask

-

Vacuum pump with a pressure gauge

-

Nitrogen inlet

Synthesis of Poly(this compound)

This protocol describes a two-stage melt polycondensation synthesis.

Stage 1: Esterification

-